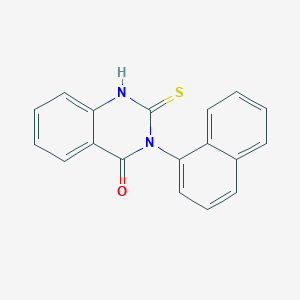

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is a heterocyclic compound that contains a quinazolinone core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 1-naphthyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is then heated to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiol group in 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as an anticancer agent . Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, such as breast (MCF-7) and ovarian (A2780) carcinoma cells. Its mechanism of action involves the inhibition of specific molecular targets associated with cancer cell proliferation. For instance, it has been shown to interact with tyrosine kinases, which are crucial for cancer cell signaling pathways .

Enzyme Inhibition

2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one has demonstrated potential as an α-glucosidase inhibitor , which is relevant for managing diabetes by preventing the breakdown of carbohydrates into glucose. This competitive inhibition reduces postprandial blood glucose levels, making it a candidate for further development in diabetes treatment .

Antioxidant Activity

Research has highlighted the compound's antioxidant properties , which are essential in protecting cells from oxidative stress. The ability to scavenge free radicals positions it as a potential therapeutic agent in conditions related to oxidative damage, such as neurodegenerative diseases .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

- 2-mercaptoquinazolin-4(3H)-one

- 3-(1-naphthyl)quinazolin-4(3H)-one

- 2-mercapto-3-phenylquinazolin-4(3H)-one

Uniqueness

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is unique due to the presence of both the thiol group and the naphthyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Actividad Biológica

2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by its unique structure that combines a thiol group and a naphthyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

The chemical structure of this compound allows for various chemical reactions, including oxidation, reduction, and substitution. The thiol group can undergo oxidation to form disulfides, while the naphthyl group can participate in electrophilic aromatic substitution reactions.

The mechanism of action is primarily linked to its interactions with biological targets. It may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. For instance, as an enzyme inhibitor, it could interact with α-glucosidase or other relevant targets in metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains. For example, compounds with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in treating resistant infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Quinazolinones are known for their ability to induce apoptosis in cancer cells. A notable study indicated that certain derivatives exhibit potent antiproliferative activity comparable to established chemotherapeutic agents like Doxorubicin . The structure–activity relationship (SAR) analysis suggests that modifications at specific positions significantly influence their cytotoxic effects.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. In particular, it has shown promise as an α-glucosidase inhibitor, which is relevant for managing diabetes by slowing carbohydrate absorption. Additionally, studies on quinazolinone derivatives indicate their potential as inhibitors of carbonic anhydrase (CA), which plays a critical role in various physiological processes .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against MRSA strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A series of analogs derived from this compound were evaluated for their cytotoxic effects on human cancer cell lines. Compound 18 , modified with an allyl group at the N-3 position, exhibited a GI50 value comparable to Doxorubicin, indicating its potential as a lead compound for further development .

Data Tables

Propiedades

IUPAC Name |

3-naphthalen-1-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17-14-9-3-4-10-15(14)19-18(22)20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYLLEHZXILBOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4NC3=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350490 |

Source

|

| Record name | 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22453-82-3 |

Source

|

| Record name | 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.